molecular formula C7H13N3O B1437618 (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 1177283-50-9

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1437618
CAS No.: 1177283-50-9
M. Wt: 155.2 g/mol
InChI Key: KPSCRVKNEQXWFI-UHFFFAOYSA-N
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Description

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 927415-80-3) is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol . It is a pyrazole-based building block of interest in various research fields. The compound features a methanamine functional group attached to a 5-methoxy-1,3-dimethyl-1H-pyrazole scaffold, a structure confirmed by related compounds documented in authoritative databases . This structure makes it a valuable intermediate in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . Its primary amine group allows for further functionalization, enabling its potential use as a precursor in developing ligands for catalysis or in materials science . As a specialized heterocyclic amine, it may be utilized in the exploration of novel bioactive compounds or functional materials. Researchers are advised to handle this product with appropriate safety precautions. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human or veterinary applications.

Properties

IUPAC Name

(5-methoxy-1,3-dimethylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-5-6(4-8)7(11-3)10(2)9-5/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSCRVKNEQXWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1CN)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177283-50-9
Record name (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine
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Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds. For derivatives with methyl substitution at the 1- and 3-positions, methylated hydrazines or methyl-substituted diketones/esters are employed. Typical conditions include acidic or basic catalysis under reflux or room temperature depending on substrate reactivity.

Introduction of the Methoxy Group at the 5-Position

The methoxy group is introduced by methylation of a hydroxyl precursor at the 5-position. This can be achieved via:

  • Methylation of 5-hydroxy-pyrazole intermediates using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Direct nucleophilic substitution reactions on suitable precursors.

Installation of the Methanamine Group at the 4-Position

The methanamine moiety can be introduced by:

  • Formylation of the pyrazole ring at the 4-position using formaldehyde or related reagents, followed by reduction of the aldehyde to the corresponding hydroxymethyl intermediate.
  • Subsequent conversion of the hydroxymethyl group to methanamine via amination reactions, often involving reductive amination or substitution with ammonia or amine sources.

Detailed Preparation Methodologies from Literature

Step Reaction Type Reagents & Conditions Yield & Notes
1 Pyrazole ring synthesis Hydrazine + 1,3-dicarbonyl compound, acidic/basic catalyst, reflux or room temp High yields reported; reaction monitored by TLC
2 Hydroxylation at 5-position Formylation with formaldehyde, reduction with NaBH4 Controlled conditions to avoid over-reduction
3 Methylation of hydroxyl Methyl iodide or dimethyl sulfate, base (K2CO3 or NaH) Efficient methylation, yields ~70-85%
4 Amination at 4-position Reductive amination with ammonia or amine, catalysts like Pd/C or NaBH3CN Yields vary; purification by chromatography

Note: Specific yields and conditions vary based on substrate purity and scale.

Representative Synthetic Procedure

A plausible synthetic sequence based on reported methodologies is:

Reaction Conditions and Optimization

Parameter Typical Range Effect on Yield/Purity
Temperature 0°C to reflux (65–80°C) Higher temps favor faster reactions but may cause side reactions
Solvent Ethanol, methanol, DMF, acetone Polar aprotic solvents favor methylation; protic solvents favor amination
Catalyst/Base K2CO3, NaH, Pd/C, NaBH3CN Choice affects selectivity and reaction rate
Reaction Time 1–12 hours Longer times improve conversion but may reduce purity
Purification Chromatography (silica gel), recrystallization Essential for removing side products

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): 1H NMR shows characteristic signals for methoxy group (~3.7–3.9 ppm), methyl groups (~2.0–2.5 ppm), and methanamine protons (~3.0–3.5 ppm). 13C NMR confirms carbon environments consistent with substitution pattern.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.

  • X-ray Diffraction (XRD): Single-crystal XRD can verify molecular geometry and substituent positions when crystals are obtainable.

Summary Table of Key Preparation Steps

Step Reaction Reagents Conditions Yield (%) Reference
1 Pyrazole ring formation Methylhydrazine + diketone Reflux, acidic/basic 70–90
2 Formylation at 4-position Paraformaldehyde, acid Room temp to reflux 60–80
3 Methylation of 5-OH Methyl iodide, K2CO3 40–60°C, 4–6 h 75–85
4 Reductive amination NH3, NaBH3CN 0–40°C, 12 h 50–70

Research Findings and Notes

  • The methylation step is critical for introducing the methoxy substituent, which affects solubility and biological activity.

  • Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions.

  • Purification by column chromatography using chloroform:methanol mixtures (9:1) is effective for isolating pure product.

  • Use of bases such as potassium carbonate or cesium carbonate enhances methylation efficiency.

  • The overall synthetic route can be adapted for scale-up using continuous flow methods for industrial production.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Basic Information

  • Molecular Formula : C7H13N3O
  • Molecular Weight : 155.2 g/mol
  • Boiling Point : Approximately 271.4 °C (predicted)
  • Density : About 1.16 g/cm³ (predicted) .

Structural Representation

The compound features a pyrazole ring substituted with a methoxy group and dimethyl groups, contributing to its reactivity and interaction with biological systems.

Chemistry

Synthesis and Reaction Mechanisms

This compound serves as a valuable building block in organic synthesis. Its distinct structure allows it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form carbonyl derivatives.
  • Reduction : Functional groups can be reduced to alcohols or amines.
  • Coupling Reactions : Engages in reactions like Suzuki or Heck reactions to synthesize complex molecules .

Biology

Biological Interactions

The compound's structure facilitates interactions with biological macromolecules, making it useful for:

  • Enzyme Inhibition Studies : It can inhibit specific enzymes, providing insights into enzyme kinetics and mechanisms.
  • Receptor Binding Studies : Useful for understanding drug-receptor interactions and developing new therapeutic agents .

Medicine

Pharmaceutical Applications

There is potential for this compound to be used as a lead compound in drug development targeting specific enzymes or receptors associated with diseases such as:

  • Metabolic Disorders : Potentially useful in treating conditions like type 2 diabetes and obesity through modulation of metabolic pathways.
  • CNS Disorders : Investigated for effects on cognitive functions and neurodegenerative diseases like Alzheimer's disease .

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of various pyrazole derivatives on enzyme activity, this compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways. This finding suggests its potential utility in developing drugs for metabolic syndrome .

Case Study 2: Drug Development

Research focused on the development of new therapeutic agents for CNS disorders highlighted the compound's ability to modulate neurotransmitter systems. Its unique structural features were linked to enhanced binding affinity for certain receptors, paving the way for further pharmacological studies .

Mechanism of Action

The mechanism of action of (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-Based Methanamine Derivatives

The following table and analysis compare (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine with structurally related analogs, focusing on molecular features, synthesis routes, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₈H₁₄N₃O 168.22 5-OCH₃, 1-CH₃, 3-CH₃, 4-CH₂NH₂ Not explicitly listed
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine C₇H₁₁N₃ 137.19 1-CH₃, 3-CH₃, 4-CH₂NH₂ 400756-28-7
(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine C₈H₁₅N₃O 169.22 3-C₂H₅, 5-OCH₃, 1-CH₃, 4-CH₂NH₂ 1432681-34-9
[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine C₆H₈F₃N₃ 179.15 1-CH₃, 4-CF₃, 5-CH₂NH₂ 1823875-42-8
(1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride C₅H₁₀ClN₃ 147.61 1-CH₃, 4-CH₂NH₂·HCl 400877-05-6

Key Structural and Functional Differences

Substituent Effects on Reactivity: The methoxy group in this compound enhances electron density at the pyrazole ring compared to non-oxygenated analogs like (1,3-dimethyl-1H-pyrazol-4-yl)methanamine. This may influence its solubility and interaction with biological targets .

Synthetic Accessibility: (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine and its oxalate salt are synthesized via alkylation and protection/deprotection strategies, as seen in pyrazole chemistry . The methoxy-substituted analog this compound likely requires selective O-methylation steps, which are more complex than alkylation of non-oxygenated pyrazoles .

Biological Activity Trends :

  • Pyrazole derivatives with electron-donating groups (e.g., methoxy, methyl) are associated with antidiabetic and antimicrobial activities, as seen in analogs like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-triazole-3-thiol .
  • Compounds with bulky substituents (e.g., trifluoromethyl, ethyl) may exhibit improved pharmacokinetic profiles but reduced solubility, as observed in related thiazole-pyrazole hybrids .

Biological Activity

(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of a methoxy group and dimethyl substitutions on the pyrazole ring, suggests a promising profile for various pharmacological applications, including anti-inflammatory and anticancer properties.

Structural Information

  • Molecular Formula : C₇H₁₃N₃O
  • Molecular Weight : 155.20 g/mol
  • SMILES : CC1=NN(C(=C1CN)OC)C
  • InChIKey : KPSCRVKNEQXWFI-UHFFFAOYSA-N

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibition of inflammatory mediators. The presence of functional groups such as methoxy and amine enhances their interaction with cyclooxygenases (COX), leading to reduced inflammation without the gastrointestinal side effects typical of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

Pyrazole derivatives are increasingly recognized for their anticancer properties. Research indicates that compounds containing the pyrazole structure can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers . The anticancer mechanism is often linked to the induction of apoptosis and cell cycle arrest, which are crucial for effective cancer treatment.

Case Study 1: Anticancer Efficacy

A study evaluating a series of pyrazole derivatives demonstrated that those with methoxy substitutions exhibited enhanced cytotoxicity against several cancer cell lines. The compound's IC₅₀ values were significantly lower than those of standard chemotherapeutics, indicating a potent anticancer effect .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory activity, compounds similar to this compound were assessed for their ability to inhibit COX enzymes. The results showed that these compounds could effectively reduce prostaglandin synthesis, leading to decreased inflammation in animal models .

Research Findings

Activity TypeAssessed CompoundsIC₅₀ Values (µM)Reference
AnticancerPyrazole derivatives3.79 - 42.30
Anti-inflammatorySimilar pyrazole compoundsNot specified
CytotoxicityVarious cancer cell lines17.82 - 49.85

Q & A

Q. What are the standard synthetic routes for (5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine?

The compound is synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) and subsequent functionalization. For example, Vilsmeier–Haack formylation or nucleophilic substitution reactions can introduce methoxy and methyl groups. Key steps include cyclization using DMF-DMA (dimethylformamide dimethyl acetal) and optimization of reaction conditions (e.g., temperature, solvent) to achieve regioselectivity . Post-cyclization modifications, such as reductive amination, are employed to generate the methanamine moiety .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and amine functionality.
  • IR spectroscopy to identify N-H stretching (methanamine) and C-O (methoxy) groups.
  • X-ray crystallography for resolving crystal structures and verifying stereochemistry in derivatives .
  • Mass spectrometry (ESI/HRMS) for molecular weight confirmation and fragmentation analysis .

Q. What safety precautions are necessary during handling?

  • Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for vapor exposure .
  • Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact.
  • Avoid drainage contamination due to potential environmental toxicity (data gaps exist; cross-reference SDS for specific hazards) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of pyrazole-methanamine derivatives?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalyst screening : Lewis acids (e.g., K₂CO₃) improve cyclization rates .
  • Flow chemistry : Continuous reactors reduce side reactions and improve scalability .
  • Temperature control : Maintain 60–120°C during cyclization to balance reaction speed and decomposition .

Q. What structural modifications enhance biological activity in pyrazole-methanamine analogs?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position increases receptor binding affinity in antimicrobial or CNS-targeting analogs .
  • Heterocycle fusion : Attaching triazole or oxadiazole rings improves metabolic stability and pharmacokinetic profiles .
  • Steric effects : Bulkier substituents (e.g., 3,4-dimethoxyphenyl) modulate selectivity for enzyme targets (e.g., kinases) .

Q. How do computational methods aid in predicting the compound’s reactivity and interactions?

  • Molecular docking : Predict binding modes with targets like serotonin receptors using software (AutoDock, Schrödinger) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .
  • QSAR models : Correlate substituent effects with bioactivity data to prioritize synthetic targets .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported toxicity data?

  • Cross-reference SDS entries : While IARC/NTP/ACGIH classifications indicate no carcinogenicity, gaps in acute toxicity data (e.g., LD₅₀) require validation via in vitro assays (e.g., Ames test, micronucleus assay) .
  • Dose-response studies : Conduct tiered testing (cell viability → in vivo models) to resolve conflicting results .

Q. What strategies validate synthetic intermediates with conflicting spectral data?

  • Multi-technique validation : Combine 2D NMR (HSQC, HMBC) with X-ray diffraction to confirm ambiguous structures .
  • Isotopic labeling : Trace reaction pathways (e.g., ¹³C-labeled intermediates) to identify byproducts .

Methodological Resources

  • Synthetic protocols : Refer to cyclocondensation and Vilsmeier–Haack methodologies in pyrazole chemistry .
  • Safety guidelines : Adopt OSHA/NIOSH standards for respiratory and dermal protection .
  • Computational tools : Utilize PubChem’s PISTACHIO and REAXYS databases for retrosynthetic planning .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methanamine

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